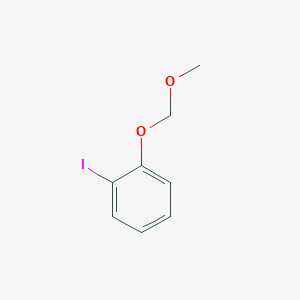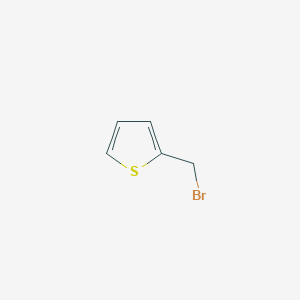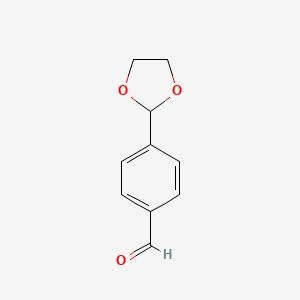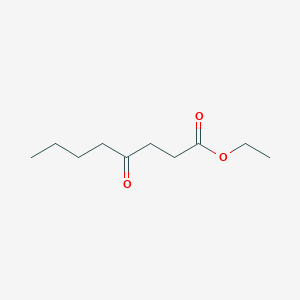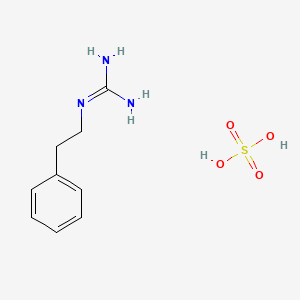
bis(N-(2-phenylethyl)guanidine); sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
BPEGB is synthesized by reacting 2-phenylethylamine with cyanamide, followed by reaction with sulfuric acid.Molecular Structure Analysis
The molecular formula of bis(N-(2-phenylethyl)guanidine); sulfuric acid is C18H28N6O4S . The molecular weight is 424.52 .Physical And Chemical Properties Analysis
The boiling point and other specific physical and chemical properties of bis(N-(2-phenylethyl)guanidine); sulfuric acid are not mentioned in the search results .Applications De Recherche Scientifique
Biomimetic Coordination Chemistry
Research has developed a series of bis(guanidine) ligands for use in biomimetic coordination chemistry, extending to novel bis(guanidine)copper(i) compounds. These studies investigate the tuning of copper(I)–dioxygen reactivity by bis(guanidine) ligands, highlighting the influence of guanidine moieties on complex stability and reactivity towards dioxygen (Herres‐Pawlis, Flörke, & Henkel, 2005). Another study developed a library of peralkylated bis‐guanidine ligands, showcasing unprecedented substitutional flexibility for use in biomimetic coordination chemistry, which is fundamental for the synthesis of diverse bis-guanidines (Herres‐Pawlis, Neuba, Seewald, Seshadri, Egold, Flörke, & Henkel, 2005).
Synthesis of Guanidine Derivatives
Studies have focused on the synthesis of guanidine derivatives, such as phenylenedimethylene bis(guanidiniums) derivatives, emphasizing their potential for forming stronger interactions with organic anions. This synthesis involves reactions that lead to compounds with significant biological activity and receptor functionality for organic anions (Xiao, 2006).
Superbasicity of Bis(guanidine) Compounds
The exceptional superbasicity of bis(guanidine) compounds has been studied, particularly those imposed by molecular scaffolds like bis(secododecahedrane). These compounds exhibit high basicity, significant for applications in acid/base chemistry and potential proton sponge capabilities. Computational studies provide insights into their acid/base properties, predicting very high basicities due to the specific bis(guanidine) ligands used (Margetić, Ishikawa, & Kumamoto, 2010).
Guanidine as a Stabilizer in Atmospheric New-Particle Formation
Guanidine is identified as a highly efficient stabilizer in sulfuric acid-driven new-particle formation, underscoring its role in atmospheric chemistry. The study elaborates on how guanidine significantly enhances particle formation rates compared to other bases like dimethylamine, which can be crucial for understanding atmospheric new-particle formation mechanisms (Myllys, Ponkkonen, Passananti, Elm, Vehkamäki, & Olenius, 2018).
Propriétés
IUPAC Name |
2-(2-phenylethyl)guanidine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13N3.H2O4S/c2*10-9(11)12-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h2*1-5H,6-7H2,(H4,10,11,12);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSOPULWBBJOOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(N)N.C1=CC=C(C=C1)CCN=C(N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


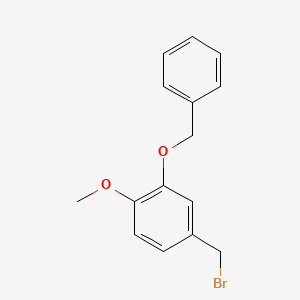

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)
